Niobium(5+);pentabromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

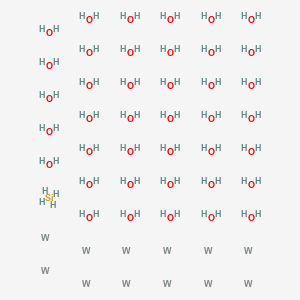

Niobium(5+);pentabromide, also known as niobium pentabromide, is a compound with the formula NbBr5 . It has a molecular weight of 492.426 . The compound is typically a crystalline solid with a red or orange color .

Molecular Structure Analysis

The crystal structure of Niobium(5+);pentabromide is triclinic . The structure is built from NbO6 octahedra, which can be linked through corner- or edge-sharing .

Chemical Reactions Analysis

Niobium compounds, including Niobium(5+);pentabromide, are often used as catalysts in various chemical reactions . For example, nanostructured niobium pentoxides have been used as efficient acid catalysts .

Physical And Chemical Properties Analysis

Niobium(5+);pentabromide is a crystalline solid with a red or orange color . It has a molecular weight of 492.426 . The physical and chemical properties of niobium compounds, including Niobium(5+);pentabromide, depend on their structure .

Applications De Recherche Scientifique

Crystal Structure Analysis

Niobium pentabromide (NbBr5) has a triclinic phase crystal structure . The study of its crystal structure can provide insights into its physical and chemical properties, which can be useful in various scientific research fields .

Thermochemistry Research

Niobium pentabromide has been studied for its thermochemical properties . Knowledge of these properties can be crucial in fields like materials science and physical chemistry. For instance, the heat capacity, enthalpy, and entropy of niobium pentabromide have been determined .

Material Science

Niobium compounds, including niobium pentabromide, could potentially be used in material science applications . For example, they could be used in the creation of solid electrolytic capacitors, photochromic devices, transparent conductive oxides, or memristors .

Safety and Hazards

Mécanisme D'action

Target of Action

Niobium(5+);pentabromide, also known as Niobium(V) pentabromide, is an inorganic compound with the formula NbBr5 .

Mode of Action

It is known that the compound adopts an edge-shared bioctahedral structure, which means that two nbbr5 units are joined by a pair of bromide bridges . There is no bond between the Nb centers .

Action Environment

The action, efficacy, and stability of Niobium(5+);pentabromide can be influenced by various environmental factors. For instance, it is a diamagnetic, orange solid that hydrolyses readily . Therefore, the presence of water can influence its stability and action. Furthermore, the compound’s action can also be affected by temperature, as it has a melting point of 254 °C (489 °F; 527 K) and a boiling point of 364 °C (687 °F; 637 K) .

Propriétés

IUPAC Name |

niobium(5+);pentabromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BrH.Nb/h5*1H;/q;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYRJFDOOSKABR-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Br-].[Br-].[Nb+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br5Nb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13478-45-0 |

Source

|

| Record name | Niobium bromide (NbBr5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)